molecular formula C56H64N8O8 B12729253 Cyclo(phenylalanyl-prolyl)4 CAS No. 82263-43-2

Cyclo(phenylalanyl-prolyl)4

Cat. No.: B12729253
CAS No.: 82263-43-2
M. Wt: 977.2 g/mol
InChI Key: GBYFRWZNEYJWAD-VTWSTLNFSA-N
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Description

Cyclo(phenylalanyl-prolyl)4 is a cyclic tetrapeptide composed of alternating phenylalanine and proline residues. This compound is known for its unique structural properties and biological activities. It has been identified in various natural sources, including marine microorganisms and fungi, and has shown potential in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(phenylalanyl-prolyl)4 can be synthesized through solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

    Coupling: The amino acids are activated using coupling reagents such as HBTU or DIC and then added to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cyclization: The linear peptide is cleaved from the resin and cyclized using a cyclization reagent like HATU.

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS or fermentation processes using genetically engineered microorganisms. These methods ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Cyclo(phenylalanyl-prolyl)4 undergoes various chemical reactions, including:

    Oxidation: The phenylalanine residues can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction of the peptide can be achieved using reducing agents such as sodium borohydride.

    Substitution: The proline residues can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Sodium borohydride, methanol.

    Substitution: Nucleophiles like amines, basic conditions.

Major Products Formed

    Oxidation: Oxidized phenylalanine derivatives.

    Reduction: Reduced peptide with modified proline residues.

    Substitution: Substituted proline derivatives.

Scientific Research Applications

Cyclo(phenylalanyl-prolyl)4 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide cyclization and conformational analysis.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

Cyclo(phenylalanyl-prolyl)4 exerts its effects through various molecular targets and pathways:

    Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.

    Anti-inflammatory Activity: Modulates immune responses by interacting with cytokine signaling pathways.

    Antifungal Activity: Inhibits fungal growth by interfering with cell wall synthesis and membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(L-Leucyl-L-Prolyl): Another cyclic dipeptide with antifungal properties.

    Cyclo(L-Phe-L-Pro): Known for its antimicrobial and anti-inflammatory activities.

Uniqueness

Cyclo(phenylalanyl-prolyl)4 is unique due to its specific sequence and cyclic structure, which confer distinct biological activities and stability compared to other cyclic peptides.

Properties

CAS No.

82263-43-2

Molecular Formula

C56H64N8O8

Molecular Weight

977.2 g/mol

IUPAC Name

(3S,6S,12S,15S,21S,24S,30S,33S)-3,12,21,30-tetrabenzyl-1,4,10,13,19,22,28,31-octazapentacyclo[31.3.0.06,10.015,19.024,28]hexatriacontane-2,5,11,14,20,23,29,32-octone

InChI

InChI=1S/C56H64N8O8/c65-49-45-25-14-30-62(45)54(70)42(34-38-19-7-2-8-20-38)59-51(67)47-27-16-32-64(47)56(72)44(36-40-23-11-4-12-24-40)60-52(68)48-28-15-31-63(48)55(71)43(35-39-21-9-3-10-22-39)58-50(66)46-26-13-29-61(46)53(69)41(57-49)33-37-17-5-1-6-18-37/h1-12,17-24,41-48H,13-16,25-36H2,(H,57,65)(H,58,66)(H,59,67)(H,60,68)/t41-,42-,43-,44-,45-,46-,47-,48-/m0/s1

InChI Key

GBYFRWZNEYJWAD-VTWSTLNFSA-N

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N2C1)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9

Canonical SMILES

C1CC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)N2C1)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9

Origin of Product

United States

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